

# Animal Models for Studying Bromodichloromethane Carcinogenicity: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromodichloromethane*  
Cat. No.: *B127517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromodichloromethane** (BDCM) is a disinfection byproduct commonly found in chlorinated drinking water.<sup>[1][2]</sup> It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.<sup>[1][2]</sup> This document provides detailed application notes and protocols for using animal models to study the carcinogenicity of BDCM, designed for researchers, scientists, and drug development professionals. The information is compiled from extensive reviews of established research, including studies by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).

## Animal Models and Experimental Design

The most commonly used animal models for assessing BDCM carcinogenicity are the Fischer 344 (F344) rat and the B6C3F1 mouse.<sup>[3][4][5]</sup> These models have been extensively characterized and have shown susceptibility to BDCM-induced tumors in key target organs.

Table 1: Key Characteristics of Animal Models for BDCM Carcinogenicity Studies

| Characteristic                  | Fischer 344 (F344/N) Rat       | B6C3F1 Mouse                |
|---------------------------------|--------------------------------|-----------------------------|
| Species                         | Rattus norvegicus              | Mus musculus                |
| Strain                          | Inbred                         | F1 Hybrid                   |
| Typical Sex Used                | Male and Female                | Male and Female             |
| Primary Target Organs           | Large Intestine, Kidney, Liver | Kidney, Liver               |
| Common Routes of Administration | Oral Gavage, Drinking Water    | Oral Gavage, Drinking Water |
| Study Duration                  | 2 years (chronic)              | 2 years (chronic)           |

## Data Presentation: Summary of Carcinogenic Findings

The carcinogenic effects of BDCM have been evaluated in numerous studies. The following tables summarize the key quantitative data on tumor incidence in F344 rats and B6C3F1 mice following oral administration of BDCM.

Table 2: Carcinogenicity of **Bromodichloromethane** in F344/N Rats (Oral Gavage in Corn Oil) [4]

| Sex    | Organ           | Neoplasm                                                   | Dose<br>(mg/kg/day) | Incidence |
|--------|-----------------|------------------------------------------------------------|---------------------|-----------|
| Male   | Large Intestine | Adenomatous<br>Polyp or<br>Adenocarcinoma<br>(combined)    | 0                   | 1/50      |
| 50     | 10/50           |                                                            |                     |           |
| 100    | 29/50           |                                                            |                     |           |
| Male   | Kidney          | Tubular Cell<br>Adenoma or<br>Adenocarcinoma<br>(combined) | 0                   | 0/50      |
| 50     | 5/50            |                                                            |                     |           |
| 100    | 24/50           |                                                            |                     |           |
| Female | Large Intestine | Adenomatous<br>Polyp or<br>Adenocarcinoma<br>(combined)    | 0                   | 0/50      |
| 50     | 5/50            |                                                            |                     |           |
| 100    | 18/50           |                                                            |                     |           |
| Female | Kidney          | Tubular Cell<br>Adenoma or<br>Adenocarcinoma<br>(combined) | 0                   | 1/50      |
| 50     | 3/50            |                                                            |                     |           |
| 100    | 12/50           |                                                            |                     |           |

Table 3: Carcinogenicity of **Bromodichloromethane** in B6C3F1 Mice (Oral Gavage in Corn Oil)[4]

| Sex    | Organ  | Neoplasm                                                   | Dose<br>(mg/kg/day) | Incidence |
|--------|--------|------------------------------------------------------------|---------------------|-----------|
| Male   | Kidney | Tubular Cell<br>Adenoma or<br>Adenocarcinoma<br>(combined) | 0                   | 0/50      |
| 50     |        | 4/50                                                       |                     |           |
| 100    |        | 13/50                                                      |                     |           |
| Female | Liver  | Hepatocellular<br>Adenoma or<br>Carcinoma<br>(combined)    | 0                   | 4/50      |
| 50     |        | 15/50                                                      |                     |           |
| 100    |        | 34/50                                                      |                     |           |

Table 4: Carcinogenicity of **Bromodichloromethane** in Male F344/N Rats (Drinking Water)[6]

| Organ | Neoplasm                                                | Dose (mg/kg/day) | Incidence |
|-------|---------------------------------------------------------|------------------|-----------|
| Liver | Hepatocellular<br>Adenoma                               | 0                | 1/45      |
| 3.9   | 7/45                                                    |                  |           |
| 20.6  | 3/36                                                    |                  |           |
| Liver | Hepatocellular<br>Carcinoma                             | 0                | 1/45      |
| 3.9   | 1/45                                                    |                  |           |
| 20.6  | 3/36                                                    |                  |           |
| Liver | Hepatocellular<br>Adenoma or<br>Carcinoma<br>(combined) | 0                | 2/45      |
| 3.9   | 8/45                                                    |                  |           |
| 20.6  | 6/36                                                    |                  |           |

## Experimental Protocols

The following are detailed protocols for conducting carcinogenicity studies of BDCM in rodents, synthesized from NTP technical reports and general guidelines.

### Protocol 1: Two-Year Chronic Carcinogenicity Study via Oral Gavage

#### 1. Animal Model and Husbandry:

- Species/Strain: Fischer 344/N rats or B6C3F1 mice.
- Age: 6 weeks at the start of the study.
- Housing: House animals individually or in small groups in polycarbonate cages with certified hardwood bedding. Maintain a 12-hour light/dark cycle, a temperature of 20-24°C, and a relative humidity of 40-60%.
- Diet and Water: Provide certified rodent diet and tap water ad libitum.

## 2. Preparation of Gavage Solutions:

- Vehicle: Corn oil.
- Preparation: Prepare BDCM solutions in corn oil at the desired concentrations. Ensure thorough mixing to achieve a homogeneous solution. Prepare fresh solutions weekly and store them protected from light at room temperature.

## 3. Administration of BDCM:

- Dosing: Administer BDCM or the vehicle control by oral gavage once daily, 5 days per week, for 104 weeks.
- Volume: The gavage volume should not exceed 10 mL/kg of body weight for rats and mice. Adjust the volume administered based on the most recent body weight measurement.
- Technique: Use a stainless steel ball-tipped gavage needle of appropriate size for the animal. Gently restrain the animal and pass the needle over the tongue into the esophagus and down to the stomach. Administer the solution slowly to prevent regurgitation.

## 4. Observations and Examinations:

- Clinical Observations: Observe all animals twice daily for signs of toxicity. Record any clinical signs, including changes in behavior, appearance, and palpable masses.
- Body Weight: Record individual body weights weekly for the first 13 weeks and monthly thereafter.
- Necropsy: At the end of the 2-year study, perform a complete necropsy on all surviving animals. Euthanize moribund animals and any animals found dead and perform a necropsy.
- Tissue Collection: Collect all organs and tissues, with special attention to the target organs (kidney, liver, large intestine). Preserve tissues in 10% neutral buffered formalin.

## Protocol 2: Two-Year Chronic Carcinogenicity Study via Drinking Water

### 1. Animal Model and Husbandry:

- Follow the same procedures as in Protocol 1.

### 2. Preparation of Dosed Water:

- Vehicle: Tap water.

- Preparation: Prepare BDCM solutions in tap water at the desired concentrations. Due to the volatility of BDCM, prepare fresh solutions at least twice a week and store them in sealed containers.

#### 3. Administration of BDCM:

- Dosing: Provide the dosed water to the animals ad libitum in glass water bottles with sipper tubes.
- Water Consumption: Measure water consumption weekly per cage to estimate the average daily dose of BDCM per animal.

#### 4. Observations and Examinations:

- Follow the same procedures as in Protocol 1.

## Protocol 3: Histopathological Examination

#### 1. Tissue Processing:

- After fixation in 10% neutral buffered formalin for at least 24 hours, trim the tissues according to standard pathology guidelines.
- Process the trimmed tissues through graded alcohols and xylene, and embed in paraffin.

#### 2. Sectioning and Staining:

- Cut 5 µm thick sections from the paraffin-embedded blocks.
- Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

#### 3. Microscopic Examination:

- A qualified pathologist should perform a microscopic examination of all tissues from all animals.
- Kidney: Examine for tubular cell adenomas and adenocarcinomas. Note changes such as cellular atypia, increased mitotic figures, and invasion of surrounding tissues.[\[7\]](#)[\[8\]](#)
- Liver: Examine for hepatocellular adenomas and carcinomas. Look for altered hepatocellular foci, loss of normal lobular architecture, cellular pleomorphism, and vascular invasion.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Large Intestine: Examine for adenomatous polyps and adenocarcinomas. Identify dysplastic epithelial changes, glandular crowding, and invasion through the muscularis mucosae.[\[12\]](#)

[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Signaling Pathways and Mechanisms of Carcinogenicity

The primary mechanism of BDCM-induced carcinogenicity is believed to involve its metabolic activation, leading to genotoxicity.

### Metabolic Activation of Bromodichloromethane

The key enzyme responsible for the metabolic activation of BDCM is Glutathione S-transferase theta 1-1 (GSTT1-1).[\[16\]](#)[\[17\]](#)[\[18\]](#) This enzyme catalyzes the conjugation of BDCM with glutathione (GSH), forming a reactive episulfonium ion intermediate. This intermediate is highly electrophilic and can covalently bind to cellular macromolecules, including DNA, to form DNA adducts.[\[19\]](#)



[Click to download full resolution via product page](#)

Metabolic activation of BDCM by GSTT1-1.

### Downstream Effects of DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to several downstream consequences that promote tumor development.

- Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication, leading to permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[20]
- Genomic Instability: The presence of bulky DNA adducts can interfere with DNA replication and transcription, leading to DNA strand breaks and chromosomal aberrations, which contribute to genomic instability.
- Activation of DNA Damage Response (DDR) Pathways: The cell recognizes DNA adducts as damage and activates complex signaling networks, known as the DNA Damage Response (DDR). Key proteins in this response include ATM and ATR kinases.[21] While the primary role of the DDR is to repair the damage, chronic activation or improper repair can lead to apoptosis or senescence, or in some cases, can be bypassed, allowing cells with damaged DNA to proliferate.
- Oxidative Stress: The metabolism of BDCM and the subsequent cellular damage can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[22] Oxidative stress can further damage DNA, lipids, and proteins, and can activate signaling pathways (e.g., NF-κB, MAPK) that promote inflammation, cell proliferation, and survival, all of which contribute to carcinogenesis.[23][24]

[Click to download full resolution via product page](#)

Proposed signaling pathway for BDCM-induced carcinogenesis.

# Experimental Workflow

The following diagram illustrates a typical workflow for a two-year rodent carcinogenicity study of BDCM.



[Click to download full resolution via product page](#)

Workflow for a 2-year BDCM carcinogenicity study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bromodichloromethane | CHBrCl<sub>2</sub> | CID 6359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromodichloromethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. NTP Toxicology and Carcinogenesis Studies of Bromodichloromethane (CAS No. 75-27-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Carcinogenicity of bromodichloromethane administered in drinking water to Male F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toxpath.org [toxpath.org]
- 8. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Pathology of Rodent Models of Intestinal Cancer: Progress Report and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Predisposition to Colorectal Cancer in Rats with Resolved Colitis: Role of Cyclooxygenase-2-Derived Prostaglandin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]

- 17. Glutathione transferase theta 1-1-dependent metabolism of the water disinfection byproduct bromodichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bromoform exposure is associated with non-melanoma skin cancer: evidence from NHANES 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular biomarkers of oxidative stress associated with bromate carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Animal Models for Studying Bromodichloromethane Carcinogenicity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127517#animal-models-for-studying-bromodichloromethane-carcinogenicity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)